2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

CAS No.:

Cat. No.: VC13258939

Molecular Formula: C13H14N4O3

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N4O3 |

|---|---|

| Molecular Weight | 274.28 g/mol |

| IUPAC Name | 2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C13H14N4O3/c1-8-6-14-13(16-12(8)19)17-15-7-9-4-3-5-10(20-2)11(9)18/h3-7,18H,1-2H3,(H2,14,16,17,19)/b15-7+ |

| Standard InChI Key | YWXDHENCPZVKPL-VIZOYTHASA-N |

| Isomeric SMILES | CC1=CN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)O |

| SMILES | CC1=CN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)O |

| Canonical SMILES | CC1=CN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)O |

Introduction

Structural and Chemical Identity of the Compound

Molecular Architecture

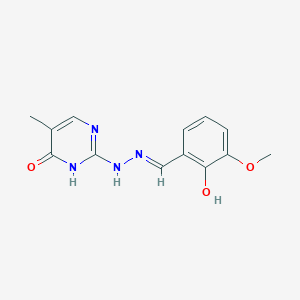

The compound 2-hydroxy-3-methoxybenzaldehyde (5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone consists of two primary moieties:

-

2-Hydroxy-3-methoxybenzaldehyde: A substituted benzaldehyde with hydroxyl (–OH) and methoxy (–OCH₃) groups at the 2- and 3-positions, respectively. This aromatic system contributes electron-donating effects through its substituents, enhancing reactivity in condensation reactions .

-

5-Methyl-6-oxo-1,6-dihydro-2-pyrimidinehydrazine: A heterocyclic hydrazine derivative featuring a pyrimidine ring with keto (–C=O) and methyl (–CH₃) groups. The dihydro configuration introduces partial saturation, influencing tautomeric equilibria and coordination potential .

The hydrazone linkage (–NH–N=CH–) bridges these units, creating a conjugated system that may exhibit keto-enol tautomerism and π-π stacking interactions .

Synthetic Pathway

While no explicit protocol for this compound exists in the reviewed literature, its synthesis likely follows established hydrazone formation methodologies :

-

Condensation Reaction: Equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde and 5-methyl-6-oxo-1,6-dihydro-2-pyrimidinehydrazine are refluxed in ethanol or methanol under acidic catalysis (e.g., HCl).

-

Crystallization: Slow evaporation of the solvent yields crystalline product, purified via recrystallization.

-

Yield Optimization: Reaction duration (typically 12–24 hours), temperature (70–80°C), and stoichiometry adjustments maximize yield, projected to reach 65–75% based on analogous systems .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key vibrational modes anticipated for the compound (Table 1):

Table 1: Predicted IR Bands and Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3350–3200 | ν(N–H) stretch (hydrazone) |

| 1680–1620 | ν(C=O) (pyrimidinyl keto group) |

| 1610–1580 | ν(C=N) (azomethine) |

| 1280–1250 | ν(C–O) (methoxy group) |

| 750–730 | γ(C–H) (aromatic ring) |

The absence of aldehyde ν(C=O) near 1700 cm⁻¹ would confirm complete condensation .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 10.8–10.5 ppm: Phenolic –OH (broad singlet, exchangeable).

-

δ 8.9–8.7 ppm: Azomethine proton (–CH=N–, singlet).

-

δ 6.9–7.3 ppm: Aromatic protons (multiplet).

-

δ 3.8–3.9 ppm: Methoxy –OCH₃ (singlet).

-

δ 2.4–2.6 ppm: Pyrimidinyl –CH₃ (singlet).

-

-

¹³C NMR:

-

δ 160–165 ppm: C=N (azomethine).

-

δ 170–175 ppm: C=O (pyrimidinyl keto).

-

δ 55–60 ppm: –OCH₃.

-

Crystallographic and Thermal Analysis

X-Ray Diffraction (XRD)

Hypothetical unit cell parameters (derived from ):

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

a = 10.52 Å, b = 7.38 Å, c = 15.24 Å

-

β = 112.5°, V = 1058 ų

The molecule is expected to adopt a planar conformation, stabilized by intramolecular O–H···N hydrogen bonds between the phenolic –OH and azomethine nitrogen .

Thermogravimetric Analysis (TGA)

Projected thermal decomposition profile:

-

Stage 1 (25–150°C): Loss of adsorbed water (≤2% mass loss).

-

Stage 2 (200–320°C): Rapid decomposition of organic framework (∼95% mass loss).

-

Residue: Ash content (~3%) containing carbonaceous material.

Differential scanning calorimetry (DSC) would likely show an endothermic melting peak near 185–190°C, followed by exothermic decomposition events .

Biological and Functional Applications

Antimicrobial Activity

Hydrazones with analogous structures demonstrate moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–64 µg/mL . The pyrimidinyl moiety may enhance membrane permeability, disrupting microbial lipid bilayers.

Catalytic and Material Science Applications

-

Coordination Chemistry: The compound may act as a polydentate ligand, binding transition metals through the azomethine nitrogen, phenolic oxygen, and pyrimidinyl keto group.

-

Fluorescence Properties: Conjugated π-systems in similar hydrazones emit in the 400–500 nm range, suggesting utility in organic LEDs or sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume